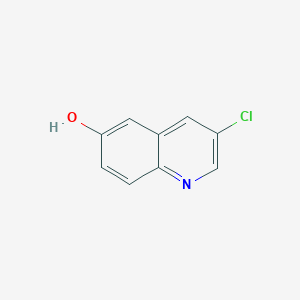

3-Chloroquinolin-6-ol

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The story of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. bldpharm.comaaronchem.com This discovery marked the advent of a new class of heterocyclic compounds that would prove to be of immense importance. In 1842, Charles Gerhardt obtained a similar compound by distilling quinine (B1679958) with a strong alkali, which he named 'Chinolein'. It was later recognized that these were, in fact, the same compound.

The late 19th century witnessed the development of several seminal synthetic methods for quinoline and its derivatives, which are still in use today. These include the Skraup synthesis (1880), the Combes synthesis (1888), the Doebner-von Miller reaction, and the Friedländer synthesis (1882). vulcanchem.comambeed.comrsc.org These classical reactions provided access to a wide array of substituted quinolines, paving the way for extensive exploration of their properties and applications.

Significance of Quinoline Scaffold in Medicinal Chemistry and Organic Synthesis

The quinoline scaffold is widely regarded as a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in the structures of numerous biologically active compounds and approved drugs. biosynth.comresearchgate.netrsc.org This versatility stems from the unique electronic properties of the fused benzene (B151609) and pyridine (B92270) rings, which allow for a diverse range of chemical modifications and interactions with biological targets.

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimalarial: Quinine, chloroquine (B1663885), and mefloquine (B1676156) are classic examples of quinoline-based antimalarial drugs. bldpharm.comaaronchem.comresearchgate.netfluorochem.co.uk

Anticancer: Compounds like camptothecin (B557342) and its derivatives, which are potent topoisomerase inhibitors, feature a quinoline core. bldpharm.comsigmaaldrich.com

Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and moxifloxacin, are widely used to treat bacterial infections. bldpharm.comaaronchem.comchemicalbook.com

Anti-inflammatory and Antiviral: Numerous quinoline derivatives have been investigated for their potential to treat inflammatory conditions and viral diseases. chemscene.comresearchgate.netusu.edugoogle.com

In organic synthesis, the quinoline ring system serves as a versatile building block for the construction of more complex molecules, including agrochemicals and materials with specific optical and electronic properties. ambeed.comsigmaaldrich.commdpi.com

Specific Research Focus on Halogenated Quinolinols

The introduction of halogen atoms and hydroxyl groups onto the quinoline scaffold significantly modifies its physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen-bonding capacity. This, in turn, can have a profound impact on biological activity.

Halogenated 8-hydroxyquinolines, for instance, have a long history of use as topical antiseptic agents and have been explored for their potential as antimycobacterial, anticancer, and antineurodegenerative agents. researchgate.netcenmed.com The halogenation can enhance the antimicrobial and antifungal properties of the parent quinolinol. glpbio.com Research has shown that select halogenated quinolines possess the ability to eradicate drug-resistant bacterial pathogens and their biofilms. The position and nature of the halogen substituent can be fine-tuned to optimize activity against specific microbial strains.

Enzymatic methods for the synthesis of chloro-hydroxyquinolines are also being explored as a "green" alternative to traditional chemical synthesis. For example, a flavin-dependent halogenase has been used for the specific chlorination of various hydroxyquinolines. usu.edu

Current Research Landscape and Future Prospects of 3-Chloroquinolin-6-ol

Currently, this compound is primarily available as a research chemical, and there is a notable lack of extensive published research focusing specifically on this compound. chemscene.com Its synthesis is not widely detailed in the scientific literature, though general methods for the preparation of related chloro-substituted quinolinols can be inferred. For example, the demethylation of a corresponding methoxy (B1213986) precursor is a common strategy for obtaining hydroxyquinolines. vulcanchem.com

The future prospects of this compound lie in its potential as a building block for the synthesis of more complex molecules with tailored biological activities. The presence of three key functional features—the quinoline core, a chlorine substituent, and a hydroxyl group—provides multiple sites for chemical modification.

Future research could explore:

The development of efficient and scalable synthetic routes to this compound.

The synthesis of a library of derivatives by modifying the hydroxyl and chloro groups to investigate structure-activity relationships.

Screening of this compound and its derivatives for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.

Investigation of its potential as a ligand for metal complexes, a strategy that has proven effective for other halogenated quinolinols.

Given the established importance of the quinoline scaffold and the unique properties imparted by halogenation, this compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUCTMVWDCGGGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620159 |

Source

|

| Record name | 3-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696612-04-1 |

Source

|

| Record name | 3-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Quinoline (B57606) Core

The classical methods for quinoline synthesis typically involve the condensation and cyclization of aniline (B41778) derivatives with a three-carbon component. These reactions, while foundational, have undergone significant modifications to improve yields, expand substrate scope, and introduce milder reaction conditions.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. wikipedia.orgnumberanalytics.com The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822), to produce quinoline. wikipedia.org Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org Arsenic acid can be used as a milder alternative to nitrobenzene as the oxidizing agent. wikipedia.org

The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.comiipseries.org This is followed by a Michael addition of the aniline to the acrolein. numberanalytics.com The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring system. numberanalytics.com

Contemporary modifications to the Skraup synthesis have focused on improving the safety and efficiency of the reaction. These include the use of milder Lewis and Brønsted acid catalysts and alternative oxidizing agents. acs.orgresearchgate.net For instance, syntheses have been developed using catalysts like SnCl₄, Sc(OTf)₃, and p-toluenesulfonic acid. researchgate.net Some modern variations have also explored the use of pressure tubes and glycerol as both a reactant and a green solvent, eliminating the need for an additional oxidizing agent. researchgate.net

Table 1: Key Features of the Skraup Synthesis

| Feature | Description |

|---|---|

| Reactants | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) |

| Catalyst | Sulfuric Acid (classical), Lewis acids (modern) |

| Key Intermediates | Acrolein, 1,2-dihydroquinoline |

| Product | Quinoline |

The Friedländer synthesis, developed by Paul Friedländer, is a versatile method for producing quinoline derivatives from the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids (such as trifluoroacetic acid or p-toluenesulfonic acid), bases, or proceed at high temperatures without a catalyst. wikipedia.orgacademie-sciences.fr

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org

Variations of the Friedländer synthesis have been developed to address the limited availability of 2-aminobenzaldehydes. mdpi.com One notable modification involves the in situ reduction of 2-nitrobenzaldehydes in the presence of an active methylene (B1212753) compound to directly form the quinoline derivative. mdpi.com The use of various catalysts, including iodine and Lewis acids like neodymium(III) nitrate, has also been explored to improve reaction efficiency. wikipedia.orgorganic-chemistry.org

Table 2: Key Features of the Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group |

| Catalyst | Acid (e.g., p-toluenesulfonic acid), Base, or heat |

| Key Intermediates | Aldol adduct, Schiff base |

| Product | Substituted Quinolines |

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org

The mechanism starts with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

A variation of this reaction, known as the Halberkann variant, utilizes N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction has proven valuable in the synthesis of various bioactive molecules and drug intermediates. researchgate.netacs.org Modern applications have explored its use in one-pot syntheses of complex heterocyclic systems. ias.ac.in

Table 3: Key Features of the Pfitzinger Reaction

| Feature | Description |

|---|---|

| Reactants | Isatin, Carbonyl compound, Base (e.g., KOH) |

| Key Intermediates | Keto-acid, Imine |

| Product | Quinoline-4-carboxylic acids |

The Doebner-von Miller reaction is an extension of the Skraup synthesis that allows for the preparation of substituted quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction is also referred to as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org When the α,β-unsaturated carbonyl compound is generated in situ from an aldol condensation, the method is known as the Beyer method. wikipedia.org

The reaction mechanism has been a subject of debate, with studies suggesting a complex fragmentation-recombination pathway. acs.orgwikipedia.org A proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a ketone. These fragments then recombine, and a second molecule of aniline adds, leading to cyclization and formation of the quinoline product. acs.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

Table 4: Key Features of the Doebner-von Miller Reaction

| Feature | Description |

|---|---|

| Reactants | Aniline, α,β-Unsaturated carbonyl compound |

| Catalyst | Brønsted acids (e.g., HCl), Lewis acids (e.g., SnCl₄) |

| Key Intermediates | Conjugate adduct, Imine |

| Product | Substituted Quinolines |

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). synarchive.comwikipedia.org The reaction proceeds through the condensation of an aniline with a β-ketoester. wikipedia.org

The synthesis is typically a two-step process. The first step involves the formation of an enamine from the reaction of the aniline and the β-ketoester. synarchive.com In the second step, this intermediate is heated to high temperatures (around 250 °C) to induce cyclization, followed by the elimination of an alcohol to form the 4-hydroxyquinoline (B1666331). synarchive.comwikipedia.org The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the Conrad-Limpach product (4-hydroxyquinoline) is favored, while at higher temperatures (around 140 °C), the Knorr product (2-hydroxyquinoline) can be formed. wikipedia.orgscribd.com

Table 5: Key Features of the Conrad-Limpach Synthesis

| Feature | Description |

|---|---|

| Reactants | Aniline, β-Ketoester |

| Conditions | High temperature for cyclization (~250 °C) |

| Key Intermediates | Enamine (Schiff base) |

| Product | 4-Hydroxyquinolines (4-Quinolones) |

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Chloroquinolin-6-ol |

| Acrolein |

| Aniline |

| Arsenic acid |

| Ferrous sulfate |

| Glycerol |

| Isatin |

| N-acyl isatin |

| Nitrobenzene |

| Potassium hydroxide |

| Quinoline |

| Quinoline-4-carboxylic acid |

| Sulfuric acid |

| 2-hydroxy-quinoline-4-carboxylic acid |

| 4-hydroxyquinoline |

| 4-quinolone |

| 2-aminobenzaldehyde |

| 2-aminoketone |

| 2-hydroxyquinoline |

| 2-nitrobenzaldehyde |

| Neodymium(III) nitrate |

| p-toluenesulfonic acid |

| Tin(IV) chloride (SnCl₄) |

| Scandium(III) triflate (Sc(OTf)₃) |

| Trifluoroacetic acid |

| β-ketoester |

Advanced Synthetic Approaches to this compound and its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Arylation)

Click Chemistry Methodologies for Quinoline Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents a powerful and highly efficient strategy for the derivatization of heterocyclic compounds, including quinolines. interchim.fr This reaction forms a stable 1,2,3-triazole ring, linking the quinoline core to another molecular entity. nih.govirjet.net This methodology is prized for its high yields, mild reaction conditions, and exceptional regioselectivity, producing the 1,4-disubstituted triazole isomer. nih.govmdpi.com

The application of click chemistry to a scaffold like this compound would first require its functionalization into an azide (B81097) or a terminal alkyne. For instance, the hydroxyl group at the 6-position could be converted to an azide via a Sandmeyer-type reaction on an amino precursor or alkylated with a propargyl group to install a terminal alkyne. mdpi.comnih.gov Subsequently, a CuAAC reaction with a complementary alkyne or azide-functionalized molecule would yield the desired triazole-linked quinoline derivative.

Research on related chloroquinoline structures demonstrates the feasibility of this approach. For example, new 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives have been synthesized through a click chemistry approach involving the cycloaddition between nitrile oxides derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and phenylacetylene. researchgate.net Another study describes the synthesis of 1,2,3-triazole-appended N-heterocycles as promising cytostatic agents. beilstein-journals.org

Table 1: Examples of Click Chemistry for Quinoline Derivatization

| Quinoline Precursor | Reactant | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde derivatives | Phenylacetylene | Nitrile Oxide-Alkyne Cycloaddition | Successful synthesis of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives in moderate to good yields (64-79%). | researchgate.net |

| Aryl azides | 2-Methylbut-3-yn-2-ol | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols in good yields. The products were identified as 1,4-regioisomers. | nih.gov |

| 4-Aminobiphenyl | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Conrad-Limpach reaction followed by derivatization | Synthesis of 2-(trifluoromethyl)-6-phenylquinolone, which can be further functionalized for click reactions. | beilstein-journals.org |

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a complex product that incorporates a substantial portion of all starting materials. nih.govmdpi.com These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity from simple precursors. nih.govtaylorfrancis.com One-pot syntheses, a related strategy, involve multiple sequential reaction steps in the same vessel, avoiding the isolation of intermediates.

For the synthesis of quinoline derivatives, MCRs provide a powerful tool. For instance, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone, catalyzed by L-proline, has been used to prepare functionalized benzo[b] Current time information in Bangalore, IN.e-journals.innaphthyridines. semanticscholar.orgresearchgate.net Similarly, quinoline-based imidazole-fused heterocycles have been prepared via a one-pot reaction of 2-chloroquinoline-3-carbaldehyde, a heteroaromatic amine, and an alkyl isocyanide. semanticscholar.org These strategies highlight how a pre-formed quinoline scaffold can be elaborated into more complex polycyclic systems efficiently.

The synthesis of the quinoline core itself can also be achieved via MCRs. The Doebner multicomponent reaction, for example, can produce substituted quinolines from anilines, alkyl acrylates, and other components. mdpi.com Such strategies could conceivably be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.

Table 2: Examples of Multicomponent Reactions in Quinoline Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Three-Component | 2-Chloroquinoline-3-carbaldehyde, 4-hydroxycoumarin, enaminone | L-proline | Benzo[b] Current time information in Bangalore, IN.e-journals.innaphthyridine derivatives | semanticscholar.org |

| Three-Component | 2-Chloroquinoline-3-carbaldehyde, heteroaromatic amine, alkyl isocyanide | NH4Cl | Quinoline-based imidazole-fused heterocycles | semanticscholar.org |

| Three-Component | o-Halo aldehydes, alkynes, tert-butylamine | Pd/Cu bimetallic system | Benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives | semanticscholar.org |

| Four-Component | Isatin, enolisable ketone | Ultrasound, Ionic liquid | Quinoline derivatives | rsc.org |

Condensation Reactions in Quinoline Formation

Condensation reactions are fundamental to the synthesis of the quinoline ring system itself. Several classic named reactions provide routes to the core quinoline scaffold through the cyclization of aniline derivatives. rsc.org

Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline. rsc.orgiipseries.org

Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a strong acid. rsc.orgrsc.org

Gould-Jacobs Reaction: This pathway is widely used for synthesizing 4-hydroxyquinolines (quinolones) by reacting anilines with acyl malonic esters or their equivalents, followed by thermal cyclization. mdpi.comrsc.org The resulting 4-hydroxyquinoline can be a precursor to chloroquinolines.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under base or acid catalysis, to yield substituted quinolines. rsc.org

Knoevenagel Condensation: While not typically used for forming the quinoline ring itself, this condensation is crucial for modifying quinoline precursors. For instance, 2-chloro-3-formyl quinoline can react with active methylene compounds like malonic acid in a Knoevenagel condensation to form derivatives such as 3-(2-chloroquinolin-3-yl)acrylic acid. e-journals.insemanticscholar.org

The synthesis of this compound could potentially be achieved using one of these foundational methods by starting with a suitably substituted aniline, such as 4-amino-2-chlorophenol, and reacting it with an appropriate three-carbon unit like acrolein or a β-ketoester.

Table 3: Overview of Classic Condensation Reactions for Quinoline Synthesis

| Reaction Name | Key Reactants | Typical Product | Key Features | Reference |

|---|---|---|---|---|

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Acid-catalyzed cyclization. | iipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Substituted quinolines | Involves Michael addition followed by cyclization and oxidation. | rsc.org |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines | Forms the heterocyclic ring via thermal cyclization of an intermediate. | mdpi.com |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids | Base-catalyzed condensation followed by cyclization. | rsc.org |

| Knoevenagel Condensation | 2-Chloro-3-formyl quinoline, Malonic acid | 3-(2-Chloroquinolin-3-yl)acrylic acid | Used for side-chain modification, not ring formation. | e-journals.in |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Microwave-assisted synthesis, ultrasound irradiation, and solvent-free conditions are key strategies in this domain. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.nettandfonline.com The synthesis of quinoline derivatives has benefited significantly from this technology.

For example, the Knoevenagel condensation of 2-chloro-3-formyl quinoline with malonic acid was achieved in just 70 seconds with excellent yields (70-90%) under microwave irradiation, whereas conventional heating at 100°C required 120 minutes and gave very low yields (15-20%). e-journals.in Similarly, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction was effectively performed using microwave heating, achieving a 94% yield. jmpas.com These examples underscore the potential of microwave assistance to create a more efficient and environmentally benign synthesis for quinoline-based targets like this compound.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel condensation of 2-chloro-3-formyl quinoline and malonic acid | Conventional (100°C) | 120 min | 15-20% | e-journals.in |

| Microwave | 70 sec | 70-90% | ||

| Claisen-Schmidt condensation for chalcone (B49325) synthesis | Conventional (Stirring) | 24 h | 71-80% | sphinxsai.com |

| Microwave | 2-5 min | 81-92% |

Ultrasound Irradiation-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The physical phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov

The synthesis of quinoline derivatives has been shown to benefit from ultrasonic irradiation. In one study, new 7-chloroquinoline (B30040) derivatives were synthesized using ultrasound, which offered advantages in reaction times, yields, and product purity compared to traditional thermal methods. tandfonline.comsemanticscholar.org For instance, the reaction of 4,7-dichloroquinoline (B193633) with o-phenylenediamine (B120857) was completed in 30 minutes under ultrasound, showcasing a significant improvement. tandfonline.com Another report detailed the synthesis of chalcones from 2-chloroquinoline-3-carbaldehyde, where using an ultrasound-activated K2CO3–Al2O3 catalyst substantially enhanced the yield compared to silent conditions. researchgate.net

Table 5: Effect of Ultrasound Irradiation on Quinoline Synthesis

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone synthesis from 2-chloroquinoline-3-carbaldehyde | Stirring (with solvent) | 5-6 h | 70-71% | researchgate.net |

| Ultrasound (with solvent) | 2-3.5 h | 76-83% | ||

| Synthesis of dihydroquinolines | Silent (in water) | 4 h | 80% | nih.gov |

| Ultrasound (in water) | 1 h | 96% |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to pollution and pose safety risks. Performing reactions under solvent-free (neat) conditions can lead to higher efficiency, easier product purification, and a significantly reduced environmental footprint. nih.gov

Solvent-free conditions have been successfully applied to the synthesis and modification of quinolines. An efficient, eco-friendly Knoevenagel condensation of 2-chloroquinoline-3-carbaldehydes with ethyl cyanoacetate (B8463686) was reported under solvent-free ultrasonic irradiation, resulting in short reaction times (14-20 min) and high yields. semanticscholar.org In another example, the synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives was achieved via microwave irradiation under solvent-free conditions, using a catalytic amount of pyridine (B92270). e-journals.in The synthesis of imidazo[1,2-a]azines from 2-chloro-3-formyl-quinoline also showed superior results under neat conditions with ultrasonic irradiation, affording a 91% yield in one hour. nih.gov These methods demonstrate that high-yielding, clean reactions are possible for quinoline systems without the need for bulk solvents.

Utilization of Eco-Friendly Catalytic Systems (e.g., K₂CO₃-Al₂O₃, Ionic Liquids)

In the pursuit of greener and more sustainable chemical processes, significant research has been directed towards the use of eco-friendly catalytic systems for the synthesis of quinoline derivatives. These methods offer advantages such as improved reaction efficiency, easier product separation, catalyst recyclability, and reduced generation of hazardous waste. acs.orgnih.gov

Potassium Carbonate on Alumina (K₂CO₃-Al₂O₃)

The solid-supported catalyst K₂CO₃-Al₂O₃ has emerged as an efficient, cost-effective, and environmentally benign option for promoting condensation reactions. researchgate.netresearchgate.net Research has demonstrated its successful application in the synthesis of quinoline chalcones, which are valuable intermediates in medicinal chemistry. In one study, K₂CO₃-Al₂O₃ was used as a catalyst for the Claisen-Schmidt condensation of 2-chloroquinoline-3-carbaldehyde with various substituted acetophenones. researchgate.net The use of ultrasonic irradiation in conjunction with this catalyst was found to significantly enhance the reaction rate and yield, providing a rapid and efficient alternative to traditional homogeneous catalysts like sodium hydroxide. researchgate.net The catalyst's heterogeneous nature simplifies workup, as it can be easily removed by filtration and potentially reused. researchgate.net

Table 1: Synthesis of Quinoline Chalcones using K₂CO₃-Al₂O₃ under Ultrasonic Irradiation researchgate.net Reactants: 2-Chloroquinoline-3-carbaldehyde and substituted acetophenones.

| Product Substituent (R) | Reaction Time (min) | Yield (%) |

|---|---|---|

| H | 20 | 91 |

| 4-CH₃ | 25 | 90 |

| 4-OCH₃ | 30 | 89 |

| 4-Cl | 25 | 92 |

| 4-Br | 20 | 93 |

Ionic Liquids (ILs)

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable solvents and catalysts for a wide range of organic transformations. jetir.orgacs.org Their unique properties have been harnessed for the synthesis of quinolines, particularly through the Friedländer annulation. nih.govmdpi.com An especially innovative and green approach combines the use of ionic liquids with biocatalysis. For instance, the enzyme α-chymotrypsin has shown enhanced catalytic activity for the Friedländer condensation in an aqueous solution of the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF₄]). mdpi.comresearchgate.net This biocatalytic system allows for the synthesis of quinoline derivatives under milder temperature conditions and with lower enzyme loading compared to reactions in conventional organic solvents. researchgate.net Other studies have explored protic ionic liquids, such as tris-(2-hydroxy-ethyl)-ammonium formate (B1220265) (TEAOHF), as effective catalysts for the Friedländer synthesis under solvent-free conditions, further highlighting the versatility and eco-friendly potential of ILs. jetir.org

Chemical Reactivity and Functionalization of this compound and Analogues

The this compound scaffold is a versatile platform for further chemical modification. The presence of three distinct reactive sites—the quinoline ring, the C3-chlorine substituent, and the C6-hydroxyl group—allows for a wide array of functionalization reactions.

Electrophilic Substitution Reactions of the Quinoline Ring

Electrophilic aromatic substitution allows for the introduction of new functional groups onto the carbocyclic ring of the quinoline system. The outcome of such reactions on this compound is governed by the combined directing effects of the existing substituents. The hydroxyl group at the C6 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7). Conversely, the quinoline nitrogen and the C3-chloro substituent are deactivating groups. rahacollege.co.in The reaction mechanism involves the generation of a strong electrophile, which then attacks the electron-rich aromatic ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. savemyexams.com

Common electrophilic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which would be expected to substitute at the C5 or C7 position. masterorganicchemistry.com

Halogenation: The introduction of bromine or chlorine can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. Substitution is predicted to occur at the C5 or C7 positions.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group, another reaction anticipated to favor the C5 or C7 positions. masterorganicchemistry.com

The precise regioselectivity would depend on the specific reaction conditions and the interplay of steric and electronic factors.

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). byjus.com While chlorine at the C2 and C4 positions is generally more reactive due to better stabilization of the Meisenheimer intermediate by the ring nitrogen, substitution at C3 is also feasible, often requiring more forcing conditions or catalysis. mdpi.com This reaction allows for the displacement of the chloride ion by a variety of nucleophiles, providing a key route to a diverse range of 3-substituted quinoline derivatives.

Common nucleophiles that can be employed include:

Amines (R-NH₂): Leading to 3-aminoquinoline (B160951) derivatives.

Alkoxides (R-O⁻): Resulting in the formation of 3-alkoxyquinolines.

Thiolates (R-S⁻): Yielding 3-thioether-substituted quinolines.

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride leaving group. byjus.com

Amidation and Amination Reactions

Amidation and amination reactions are crucial for installing nitrogen-containing functional groups, which are prevalent in biologically active molecules. For this compound, these transformations can occur at two primary sites:

Amination at C3: This involves the nucleophilic substitution of the chlorine atom by an amine. The reactivity can be significantly enhanced by using transition metal catalysis, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the chloroquinoline and a wide variety of primary and secondary amines under relatively mild conditions. researchgate.net Studies on various dichloroquinolines have shown that this method is highly effective for selective amination. researchgate.net

Table 2: Representative Palladium-Catalyzed Amination of Chloroquinolines researchgate.net This table shows analogous reactions on other dichloroquinolines, illustrating the principle applicable to this compound.

| Chloroquinoline Substrate | Amine | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2,8-Dichloroquinoline | 1-Adamantylamine | Pd(dba)₂ / BINAP / t-BuONa | 2-(Adamantan-1-ylamino)-8-chloroquinoline | 62 |

| 4,7-Dichloroquinoline | Aniline | Pd(dba)₂ / BINAP / t-BuONa | 7-Chloro-N-phenylquinolin-4-amine | 89 |

| 4,8-Dichloroquinoline | N-methylpiperazine | Pd(dba)₂ / BINAP / t-BuONa | 8-Chloro-4-(4-methylpiperazin-1-yl)quinoline | 79 |

Amidation/Esterification at C6: The hydroxyl group at the C6 position can undergo reactions typical of phenols, such as acylation with an acyl chloride or carboxylic anhydride (B1165640) to form an ester, or reaction with an isocyanate to form a carbamate.

Condensation Reactions with Carbonyl Compounds and Active Methylene Compounds

Condensation reactions are fundamental C-C bond-forming transformations. For the this compound system, these reactions typically require prior functionalization to introduce a reactive carbonyl or active methylene group.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone). sci-hub.se An analogue of this compound, 2-chloroquinoline-3-carbaldehyde, readily undergoes this reaction with substituted acetophenones to produce a series of quinoline-based chalcones. researchgate.net These reactions can be catalyzed by bases like KOH or by eco-friendly solid catalysts such as K₂CO₃-Al₂O₃. researchgate.netnih.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, ethyl cyanoacetate). wikipedia.orgsigmaaldrich.com A formyl derivative of this compound could be condensed with various active methylene compounds in the presence of a weak base catalyst to yield α,β-unsaturated products. wikipedia.org These products are versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Table 3: Representative Claisen-Schmidt Condensation to form Quinoline Chalcones researchgate.net Reactants: 2-Chloroquinoline-3-carbaldehyde and Acetophenone Derivatives

| Acetophenone Substituent | Catalyst | Conditions | Product Class |

|---|---|---|---|

| Phenyl | K₂CO₃-Al₂O₃ | Ultrasound, 20 min | 3-(2-Chloroquinolin-3-yl)-1-phenylprop-2-en-1-one |

| 4-Chlorophenyl | K₂CO₃-Al₂O₃ | Ultrasound, 25 min | 3-(2-Chloroquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one |

| 4-Methoxyphenyl | K₂CO₃-Al₂O₃ | Ultrasound, 30 min | 3-(2-Chloroquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Ring Closure and Cyclization Reactions

Derivatives of this compound are valuable precursors for constructing fused polycyclic heterocyclic systems. By introducing appropriate functional groups, intramolecular or intermolecular cyclization reactions can be initiated to build new rings onto the quinoline framework.

A prominent strategy involves a multi-step sequence where the chloroquinoline is first functionalized and then subjected to a ring-closing reaction. For example, a related 4,7-dichloroquinoline can undergo nucleophilic substitution with thiosemicarbazide (B42300) to form an intermediate. tandfonline.com This intermediate can then be cyclized by reacting it with a 1,3-dielectrophile, such as ethyl acetoacetate. This specific reaction leads to the formation of a new thioxopyrimidinone ring fused to the quinoline core, demonstrating a powerful method for generating complex molecular architectures. tandfonline.com Similar strategies could be applied to derivatives of this compound to access novel fused ring systems.

Table 4: Example of a Cyclization Reaction from a Dichloroquinoline Derivative tandfonline.com

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Thiosemicarbazide | 2-(7-Chloroquinolin-4-yl)hydrazinecarbothioamide | Ethyl acetoacetate | 3-[(7-Chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one |

Reactions Involving Halogen and Hydroxyl Functional Groups

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the chlorine atom at the C-3 position and the hydroxyl group at the C-6 position. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the phenolic hydroxyl group can undergo reactions such as etherification and esterification.

Reactions of the C-6 Hydroxyl Group

The hydroxyl group of the quinoline scaffold can be readily functionalized. O-alkylation and esterification are common transformations used to modify this group, altering the molecule's steric and electronic properties.

Research on related quinoline structures provides insight into the potential reactions for the C-6 hydroxyl moiety. For instance, studies on 4-amino-2-methylquinolin-6-ol (B11913434) have demonstrated that the hydroxyl group can be effectively alkylated. rsc.org The process typically involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF), followed by the introduction of an alkylating agent. rsc.org This methodology allows for the synthesis of various ether derivatives.

A variety of alkyl halides and bromoalkanoate esters can be used to generate diverse products, as detailed in the following table which is based on analogous reactions. rsc.org

| Alkylating Agent | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Bromoethane | NaH, DMF, r.t., overnight | -OCH2CH3 (Ethoxy) |

| 2-Bromopropane | NaH, DMF, r.t., overnight | -OCH(CH3)2 (Isopropoxy) |

| Methyl bromoacetate | NaH, DMF, r.t., overnight | -OCH2COOCH3 (Methoxycarbonylmethoxy) |

| Ethyl bromoacetate | NaH, DMF, r.t., overnight | -OCH2COOCH2CH3 (Ethoxycarbonylmethoxy) |

| Ethyl 4-bromobutanoate | NaH, DMF, r.t., overnight | -O(CH2)3COOCH2CH3 (3-(Ethoxycarbonyl)propoxy) |

Furthermore, the ester derivatives formed through these alkylation reactions can be subsequently hydrolyzed to yield the corresponding carboxylic acids. For example, treatment of the ester with a base like sodium hydroxide in an alcohol-water mixture can effectively cleave the ester bond. rsc.org

Reactions of the C-3 Chloro Group

The chlorine atom at the C-3 position of the quinoline ring is subject to nucleophilic aromatic substitution (SNAr) reactions. In such reactions, the halogen acts as a leaving group and is displaced by a nucleophile. The reactivity of chloroquinolines in SNAr reactions is highly dependent on the position of the chlorine atom, with C-4 and C-2 positions being significantly more reactive than the C-3 position due to better stabilization of the Meisenheimer intermediate by the ring nitrogen. researchgate.net

While specific examples for this compound are not extensively documented, the general principles of SNAr reactions on the chloroquinoline scaffold are well-established. Various nucleophiles can be employed to displace the chlorine atom. For example, reactions of other chloroquinoline isomers with amines, thiols, and alkoxides are common. researchgate.netnih.gov Thiation reactions, converting a chloro group to a thione or thiol, have also been reported for chloroquinolinones using reagents like thiourea. mdpi.com

The following table summarizes potential nucleophilic substitution reactions at the C-3 position based on established reactivity patterns for chloroquinolines.

| Nucleophile | General Reagents and Conditions | Expected Product Class |

|---|---|---|

| Amines (R-NH2) | Heat, often with acid or base catalysis | 3-Aminoquinolin-6-ol derivatives |

| Thiols (R-SH) | Base (e.g., Et3N), solvent (e.g., Ethanol), Reflux | 3-(Alkyl/Aryl)thioquinolin-6-ol derivatives |

| Alkoxides (R-O-) | Corresponding alcohol, base (e.g., NaH) | 3-Alkoxyquinolin-6-ol derivatives |

| Thiourea | Fusion or reflux in solvent | 3-Sulfanylquinolin-6-ol (via intermediate) |

These transformations highlight the versatility of this compound as a scaffold for creating a library of substituted quinolines by leveraging the distinct reactivity of its hydroxyl and chloro functional groups.

Iii. Structure Activity Relationship Sar Studies and Medicinal Chemistry

Positional Impact of Substituents on Biological Activity

The specific placement of substituents on the quinoline (B57606) ring plays a critical role in determining the biological activity of the resulting compound. Different positions on the quinoline scaffold offer unique opportunities for modification, leading to a diverse array of pharmacological effects.

The position of a hydroxyl group on the quinoline ring significantly influences its biological properties. An 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent and its derivatives have been investigated for their anticancer activities. researchgate.net The introduction of a hydroxyl group at the C-8 position, for example, has been associated with potent anticancer activity. orientjchem.org Studies on 8-substituted quinolines have shown that hydroxyl and methoxy (B1213986) groups at the C-8 position can lead to potent inhibitory effects against various cancer cell lines. nih.gov In a different context, the presence of a hydroxyl group on a phenyl ring attached to a quinoline-Schiff base was found to be crucial for α-glucosidase inhibitory activity, with the position of the hydroxyl group impacting the potency. frontiersin.org Furthermore, the conversion of a methoxide (B1231860) group at the C-8 position to a hydroxide (B78521) group has been observed during certain chemical reactions. nih.gov

Substituents at various other positions of the quinoline ring also play a significant role in modulating biological activity.

C-2 Position: The nature of the substituent at the C-2 position can have a profound impact. For instance, in a study of quinoline-imidazole hybrids, an electron-donating methoxy group at C-2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org In another study on thiazolo[4,5-c]quinolines, alkyl groups at C-2 influenced TLR8-agonistic potency, with activity diminishing as the alkyl chain length increased beyond a butyl group. nih.gov

C-4 Position: Modifications at the C-4 position are also critical. For example, the presence of a carbonyl group at C-4 is considered essential for the anticancer potency of quinolin-4-ones. mdpi.com In the context of TLR8 agonists, alkylation on the C-4 amine was not well-tolerated. nih.gov

C-7 Position: The C-7 position is a key site for modification in the development of antibacterial quinolones. The introduction of N-heterocycles like piperazine (B1678402) or pyrrolidine (B122466) at this position influences the antibacterial spectrum. mdpi.comslideshare.net Specifically, a piperazine ring at C-7 is associated with activity against Gram-negative bacteria, while a pyrrolidine ring enhances activity against Gram-positive bacteria. mdpi.com

C-8 Position: As mentioned earlier, substituents at the C-8 position, such as hydroxyl or methoxy groups, can confer potent anticancer activity. nih.gov However, in the case of thiazolo[4,5-c]quinolines, nearly all modifications at the C-8 position resulted in a loss of agonistic activity. nih.gov

The following table summarizes the influence of substituents at various positions on the quinoline ring.

| Position | Substituent | Biological Activity | Reference |

| C-2 | Methoxy (electron-donating) | Enhanced antimalarial activity | rsc.org |

| C-2 | Chloro (electron-withdrawing) | Loss of antimalarial activity | rsc.org |

| C-2 | Alkyl groups (methyl, ethyl, propyl, butyl) | TLR8-agonistic activity | nih.gov |

| C-3 | Chloro | Anti-inflammatory properties | biointerfaceresearch.com |

| C-3 | Iodo | Decreased antimalarial activity (in chloroquine) | mdpi.com |

| C-4 | Carbonyl | Essential for anticancer activity (in quinolin-4-ones) | mdpi.com |

| C-6 | Bromo | Essential for activity improvement (in a quinoline-imidazole hybrid) | rsc.org |

| C-6 | Fluoro | Enhanced antibacterial activity | orientjchem.org |

| C-7 | Piperazine/Pyrrolidine | Influences antibacterial spectrum | mdpi.comslideshare.net |

| C-8 | Hydroxyl/Methoxy | Potent anticancer activity | nih.gov |

| C-8 | Various modifications | Abrogation of TLR8-agonistic activity | nih.gov |

The electronic properties of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), are a fundamental aspect of quinoline SAR.

Electron-Donating Groups (EDGs): The presence of EDGs can enhance the biological activity of quinoline derivatives in certain contexts. For example, a study on quinoline-imidazole hybrids showed that an electron-donating methoxy group at the C-2 position increased antimalarial activity. rsc.org Similarly, in another study, the presence of electron-donating groups like methyl and methoxy on the quinolinone core resulted in higher potency as acetylcholinesterase inhibitors. arabjchem.org Theoretical studies have also highlighted the role of amine moieties as electron-donating groups in contributing to the antioxidant capacity of quinoline derivatives. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, EWGs can also be beneficial for activity. The introduction of a fluorine atom (an EWG) at the C-6 position of the quinoline ring is known to significantly enhance antibacterial activity. orientjchem.orgmdpi.com In some cases, electron-withdrawing groups have been found to be more effective than electron-donating groups for acetylcholinesterase inhibition. arabjchem.org However, in the case of the quinoline-imidazole hybrid mentioned earlier, an electron-withdrawing chloro group at C-2 was detrimental to its antimalarial activity. rsc.org The presence of a nitro group, a strong EWG, at the C-5 position of the quinoline ring has been shown to amplify antiproliferative effects. nih.gov

The following table provides examples of the impact of electron-donating and electron-withdrawing groups on the biological activity of quinoline derivatives.

| Group Type | Substituent | Position | Effect on Biological Activity | Reference |

| Electron-Donating | Methoxy | C-2 | Enhanced antimalarial activity | rsc.org |

| Electron-Donating | Methyl, Methoxy | Quinolinone Core | Higher acetylcholinesterase inhibition | arabjchem.org |

| Electron-Withdrawing | Fluoro | C-6 | Enhanced antibacterial activity | orientjchem.orgmdpi.com |

| Electron-Withdrawing | Chloro | C-2 | Loss of antimalarial activity | rsc.org |

| Electron-Withdrawing | Nitro | C-5 | Amplified antiproliferative effects | nih.gov |

Effects of Substituents at Other Quinoline Ring Positions (e.g., C-2, C-4, C-7, C-8)

SAR in Specific Therapeutic Areas

The principles of SAR are applied to design and optimize quinoline derivatives for various therapeutic applications.

In the realm of anticancer research, SAR studies have been instrumental. For example, it has been found that substitutions at positions 2 and 3 of the quinoline ring can lead to greater activity against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org The introduction of a hydroxyl group at position 8 and a trimethoxyphenyl group at position 5 has been shown to result in potent anticancer activity. orientjchem.org Furthermore, the presence of bromine atoms at the C-5 and C-7 positions has demonstrated significant inhibition of cancer cell proliferation. nih.gov

For antimicrobial agents, SAR studies have revealed that the antimicrobial activity of quinoline molecules is dependent on the nature and spatial arrangement of peripheral substituents. medcraveonline.com The introduction of a fluorine atom at C-6 is a well-established strategy to enhance antibacterial potency. orientjchem.orgslideshare.net

In the development of drugs for neurodegenerative diseases , SAR analysis of quinoline derivatives as inhibitors of cholinesterases for Alzheimer's disease has shown that electron-withdrawing groups can be more effective than electron-donating groups for AChE inhibition. arabjchem.org

The following table presents SAR findings for quinoline derivatives in specific therapeutic areas.

| Therapeutic Area | Key SAR Finding | Reference |

| Anticancer | Substitutions at C-2 and C-3 are more active against some cancer cell lines than substitutions at C-4 and C-8. | orientjchem.org |

| Anticancer | A hydroxyl group at C-8 and a trimethoxyphenyl group at C-5 lead to potent activity. | orientjchem.org |

| Anticancer | Bromine atoms at C-5 and C-7 cause significant inhibition of cancer cell proliferation. | nih.gov |

| Antimicrobial | Activity depends on the nature and spatial relationship of peripheral substituents. | medcraveonline.com |

| Antimicrobial | A fluorine atom at C-6 significantly enhances antibacterial activity. | orientjchem.orgslideshare.net |

| Alzheimer's Disease | Electron-withdrawing groups can be more effective for AChE inhibition than electron-donating groups. | arabjchem.org |

Antimalarial Activity and Resistance Mitigation

The quinoline core is historically significant in antimalarial drug development, with chloroquine (B1663885) being a prime example. tandfonline.com However, the emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum, largely due to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, has necessitated the development of new analogues. nih.govaip.org

SAR studies have shown that modifications at the C3 position of the quinoline ring can be a viable strategy to overcome resistance. For instance, the introduction of a halogen at the C3 position of chloroquine has been explored. A series of 3-halo chloroquine derivatives (3-chloro, 3-bromo, and 3-iodo) were synthesized and tested against both chloroquine-susceptible (3D7) and resistant (Dd2) strains of P. falciparum. All three derivatives demonstrated inhibitory activity, with 3-iodo-chloroquine being the most effective. nih.gov This suggests that the size and nature of the halogen at this position influence activity.

Further derivatization at the C3 position, such as creating amides from a 3-aminochloroquine precursor, has also yielded promising results. A study involving aroylation of 3-aminochloroquine found that substitution on the benzoyl ring with electron-withdrawing groups, particularly at the 4-position, resulted in the lowest IC₅₀ values against both sensitive and resistant strains. scholaris.ca Specifically, the 4-chlorobenzamido-CQ derivative was identified as a lead compound due to its activity against the resistant Dd2 strain. scholaris.ca

Hybrid molecules combining the 7-chloroquinoline (B30040) scaffold with other pharmacophores have also been synthesized to combat resistance. tandfonline.commdpi.com For example, 1,2,3-triazol-1-yl quinoline derivatives have shown activity against the CQR W2 clone of P. falciparum. mdpi.com In one series, a compound featuring an aldehyde group on the triazole ring was the most active. mdpi.com These findings underscore the importance of the quinoline core while highlighting the potential of strategic modifications to restore or enhance antimalarial efficacy.

Table 1: Antimalarial Activity of Selected Chloroquinoline Derivatives

| Compound/Derivative | Modification | Target Strain(s) | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| 3-Iodo-chloroquine | Iodine at C3 | P. falciparum (3D7) | 367-747 nM | nih.gov |

| 3-Iodo-chloroquine | Iodine at C3 | P. falciparum (Dd2) | 623-1,163 nM | nih.gov |

| 4-Chlorobenzamido-CQ | 4-Chlorobenzamide at C3 | P. falciparum (Dd2) | Active | scholaris.ca |

| 7-Chloroquinoline-triazole hybrid (Compound 56) | 1,2,3-triazole with aldehyde group | P. falciparum (W2 clone) | 1.4 µM | mdpi.com |

| 7-Chloroquinoline-triazole hybrid (Compound 9) | Click synthesis derivative | P. falciparum | < 50 µM | tandfonline.comsemanticscholar.org |

Anticancer and Antitumor Potential

Quinoline derivatives are recognized for their significant anticancer properties, targeting various mechanisms within cancer cells. ekb.eg The 3-Chloroquinolin-6-ol scaffold and its isomers are integral to the synthesis of novel compounds with cytotoxic efficacy.

A series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized and evaluated for their anticancer effects. In this series, substitutions on the benzo ring of the 3-quinolinyl moiety were found to be critical for activity. A derivative with a chlorine substitution at the C6 position of the quinoline ring (LM08) displayed potent and selective cytotoxic efficacy against the A2780 ovarian cancer cell line, with an IC₅₀ of 7.7 µM. nih.gov Its positional isomer with a chlorine at C8 (LM09) showed a similar but reduced effect, indicating that the position of the chlorine atom significantly influences cytotoxic potency in ovarian cancer cells. nih.gov

Other studies on 7-chloroquinoline derivatives have also demonstrated notable antitumor activity. tandfonline.comsemanticscholar.orgnih.gov In one study, new 7-chloroquinoline derivatives synthesized via click chemistry were tested against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) cancer cell lines. tandfonline.comsemanticscholar.org Compounds 3 and 9 from this series showed the highest activity across all tested cell lines. semanticscholar.org Specifically, compound 9 had a pronounced effect on HCT-116 cells with an IC₅₀ of 21.41 µM and was also effective against MCF-7 cells. tandfonline.comsemanticscholar.org The activity is thought to be related to the presence of the thiosemicarbazide (B42300) moiety linked to the quinoline ring. semanticscholar.org

The versatility of the chloroquinoline scaffold is further demonstrated by its use in developing inhibitors for specific cancer-related targets, such as epidermal growth factor receptor (EGFR) tyrosine kinases. ekb.eg

Table 2: Anticancer Activity of Selected Chloroquinoline Derivatives

| Compound/Derivative | Modification/Scaffold | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| LM08 | 6-Cl-3-quinolinyl moiety | A2780 (Ovarian) | 7.7 µM | nih.gov |

| LM08 | 6-Cl-3-quinolinyl moiety | OV2008 (Ovarian) | 48.8 µM | nih.gov |

| LM09 | 8-Cl-3-quinolinyl moiety | A2780 (Ovarian) | Reduced vs. LM08 | nih.gov |

| Compound 9 | 7-Chloroquinoline-thiosemicarbazide hybrid | HCT-116 (Colon) | 21.41 µM | tandfonline.comsemanticscholar.org |

| Compound 3 | 7-Chloroquinoline-thiosemicarbazide hybrid | HCT-116 (Colon) | 23.39 µM | tandfonline.comsemanticscholar.org |

| Compound 9 | 7-Chloroquinoline-thiosemicarbazide hybrid | MCF-7 (Breast) | Special Selectivity | semanticscholar.org |

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal)

The chloroquinoline framework is a cornerstone in the development of antimicrobial agents. researchgate.net Derivatives have shown broad-spectrum activity against bacteria, fungi, and protozoa. evitachem.com

Antibacterial and Antifungal Activity: SAR studies have revealed that specific substitutions on the chloroquinoline ring system are crucial for antimicrobial potency. For example, a series of 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones were synthesized and evaluated. mdpi.com Within this series, a compound with an electron-donating group at the third position of the phenyl ring showed potent antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. mdpi.com Another derivative with an electron-withdrawing chloro group on the phenyl ring exhibited potent antifungal activity against C. albicans and A. niger (MIC of 100 µg/mL). mdpi.com

Hybrid molecules incorporating the chloroquinoline scaffold with other heterocyclic systems like thiadiazole have also been synthesized. These compounds, specifically 1-[(substituted 2-chloroquinolin-3-yl)methylidene]-3-[substituted-5-phenyl-1,3,4-thiadiazol-2-yl] thioureas, demonstrated good antibacterial and antifungal activity. Similarly, N′-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide has been used as a precursor to synthesize various heterocyclic systems with potent antimicrobial activity. evitachem.com

The mechanism of action for some quinoline derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, which are vital for DNA replication. vulcanchem.com

Antiprotozoal Activity: Beyond malaria, quinoline derivatives have been investigated for activity against other protozoan parasites. For instance, quinoline-hydrazone hybrids have shown potent leishmanicidal (anti-leishmanial) activity. rsc.org

Table 3: Antimicrobial Activity of Selected Chloroquinoline Derivatives

| Compound/Derivative | Modification/Scaffold | Target Organism(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|---|

| Thiazolidinone Derivative | 2-(7-chloroquinolin-6-yl) with electron-donating group on phenyl | E. coli | 12.5 µg/mL | mdpi.com |

| Thiazolidinone Derivative | 2-(7-chloroquinolin-6-yl) with -OH on phenyl | E. coli | 12.5 µg/mL | mdpi.com |

| Thiazolidinone Derivative | 2-(7-chloroquinolin-6-yl) with -Cl on phenyl | C. albicans, A. niger | 100 µg/mL | mdpi.com |

| Cadmium Complex | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | S. aureus | 19.04 × 10⁻⁵ mg/mL | mdpi.com |

| Cadmium Complex | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | C. albicans | 19.04 × 10⁻⁵ mg/mL | mdpi.com |

Antiviral Activity (e.g., against SARS-CoV-2, H5N1, ZIKV)

Quinoline derivatives have emerged as a promising scaffold for the development of antiviral agents. researchgate.net The core structure has been explored for activity against a variety of RNA viruses, including coronaviruses and flaviviruses.

Research into derivatives of 2-chloroquinoline (B121035) highlighted their potential as dual inhibitors of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, showing promise with low cytotoxicity. Amodiaquine (B18356), a 4-aminoquinoline (B48711) derivative, has demonstrated antiviral activity against SARS-CoV-2 and other RNA viruses like Ebola. jst.go.jp In vivo studies in hamsters infected with SARS-CoV-2 suggested that amodiaquine was more effective at inhibiting the virus than chloroquine. jst.go.jp

The antiviral potential of the quinoline nucleus is influenced by the nature and position of its substituents. A study on quinoline derivatives found that the presence of electron-withdrawing properties on substituents positively influenced antiviral efficacy against the H5N1 influenza virus. For example, 5-Nitrosoquinolin-8-ol showed 91.2% inhibition against H5N1.

Furthermore, novel quinoline derivatives have been synthesized and tested against Dengue virus serotype 2 (DENV2). Two compounds showed dose-dependent inhibition in the low and sub-micromolar range, appearing to act during the early stages of the viral infection. researchgate.net

Table 4: Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Virus | Mechanism/Observation | Reference(s) |

|---|---|---|---|

| 2-Chloroquinoline Derivatives | SARS-CoV-2 | Dual inhibition of Mpro and PLpro | |

| Amodiaquine | SARS-CoV-2, Ebola | More effective than chloroquine in a hamster model (SARS-CoV-2) | jst.go.jp |

| 5-Nitrosoquinolin-8-ol | H5N1 | 91.2% inhibition | |

| Novel Quinoline Derivatives (1 & 2) | Dengue Virus 2 (DENV2) | Dose-dependent inhibition in low to sub-micromolar range | researchgate.net |

Anti-Inflammatory Applications

The quinoline scaffold is a recognized pharmacophore for designing agents with anti-inflammatory properties. rsc.org Derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have attracted attention for their considerable anti-inflammatory activities. researchgate.net

SAR studies on chloroquine derivatives have led to the synthesis of compounds with potent immunosuppressive and anti-inflammatory effects. By optimizing the side chain of chloroquine, novel aminochloroquine derivatives were developed that showed distinguished suppression of cytokine production. nih.gov One derivative, compound 11 , was particularly effective, showing potent restriction on the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α from macrophages, with IC₅₀ values of 1.87 µM, 1.19 µM, and 4.41 µM, respectively. nih.gov This was significantly more potent than chloroquine itself. nih.gov

Other research has focused on hybrid molecules. For instance, quinoline derivatives bearing azetidinone scaffolds were synthesized and evaluated. researchgate.net The compound 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one exhibited significant anti-inflammatory activity, indicating that the combination of these pharmacophores can lead to potent agents. researchgate.net

Table 5: Anti-Inflammatory Activity of Selected Chloroquinoline Derivatives

| Compound/Derivative | Target/Assay | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Compound 11 (Aminochloroquine derivative) | IL-6 production (RAW 264.7 macrophages) | 1.87 µM | nih.gov |

| Compound 11 (Aminochloroquine derivative) | IL-1β production (RAW 264.7 macrophages) | 1.19 µM | nih.gov |

| Compound 11 (Aminochloroquine derivative) | TNF-α production (RAW 264.7 macrophages) | 4.41 µM | nih.gov |

| Chloroquine | IL-6 production (RAW 264.7 macrophages) | 14.63 µM | nih.gov |

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one | Carrageenan-induced paw edema | Significant Activity | researchgate.net |

Antidiabetic Activity

Quinoline derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. mdpi.commdpi.com The inhibition of these enzymes can help manage postprandial hyperglycemia.

SAR studies on various quinoline hybrids have provided insights into the structural requirements for potent α-glucosidase inhibition. In one study of quinoline-Schiff base hybrids, the position and number of hydroxyl groups on an attached phenyl ring were critical. A derivative with two hydroxyl groups at positions 3 and 4 of the phenyl ring exhibited the best anti-α-glucosidase activity, with an IC₅₀ of 6.20 µM, which was more potent than the reference drug acarbose. frontiersin.org

Another series of 7-quinolinyl bearing 1,3,4-thiadiazole-2-amine analogues showed moderate to good inhibitory potentials against both α-amylase and α-glucosidase. tandfonline.com Analogues with a fluoro substitution on the phenyl ring of the thiadiazole were identified as the most potent inhibitors. Compound 3 in this series was the most effective against both α-amylase (IC₅₀ = 0.80 ± 0.05 µM) and α-glucosidase (IC₅₀ = 1.20 ± 0.10 µM). tandfonline.com

Furthermore, pyrano-quinoline derivatives have been explored, with one compound showing activity 75 times more potent than acarbose. rsc.org These studies collectively indicate that the quinoline scaffold, when appropriately functionalized, is a promising template for designing novel antidiabetic agents. mdpi.com

Table 6: Antidiabetic Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Enzyme(s) | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Quinoline-Schiff base (dihydroxy at C3, C4) | α-glucosidase | 6.20 µM | frontiersin.org |

| 7-Quinolinyl-thiadiazole Analogue (Compound 3) | α-amylase | 0.80 ± 0.05 µM | tandfonline.com |

| 7-Quinolinyl-thiadiazole Analogue (Compound 3) | α-glucosidase | 1.20 ± 0.10 µM | tandfonline.com |

| Pyrano-quinoline Derivative (Compound 67) | α-glucosidase | 10.3 ± 0.3 µM | rsc.org |

Anti-Alzheimer's Disease Activity (Cholinesterase Inhibition)

The development of agents for Alzheimer's disease (AD) often targets the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The quinoline scaffold has been extensively used to design potent ChE inhibitors. arabjchem.orgmdpi.com

SAR studies have shown that various quinoline derivatives can effectively inhibit these enzymes. For instance, piperidinyl-quinoline acylhydrazones have been synthesized and evaluated as anti-Alzheimer's agents. mdpi.com A derivative with a nitro group at the C3 position of the phenyl ring was the most potent inhibitor of both AChE and BChE. mdpi.com

In another study, 4-[(7-chloroquinolin-4-yl)oxy]-3-ethoxybenzaldehyde derivatives were synthesized. arabjchem.org Two compounds from this series, 23a and 23b , not only inhibited Aβ aggregation but also showed moderate inhibition of human AChE (47.36% and 58.26%, respectively). arabjchem.org

The 8-hydroxyquinoline scaffold is also of significant interest. Clioquinol (B1669181) (an 8-hydroxyquinoline) and its analogues have been studied for their ability to chelate metal ions involved in Aβ peptide aggregation, a key pathological feature of AD. arabjchem.org Derivatives of 5-chloro-8-hydroxyquinoline (B194070) have shown a dramatic inhibitory effect on human BChE. arabjchem.org This highlights the multi-target potential of quinoline derivatives in addressing the complex pathology of Alzheimer's disease.

Antitubercular Activity

While direct studies on the antitubercular properties of this compound are not extensively documented in the available literature, the broader family of quinoline derivatives, particularly those with halogen and hydroxyl substitutions, has demonstrated significant potential in combating Mycobacterium tuberculosis (Mtb). austinpublishinggroup.com

Research into related compounds provides valuable structure-activity relationship (SAR) insights. For instance, 5-chloro-8-hydroxyquinoline (Cloxyquin) has been shown to possess in vitro activity against Mtb. asm.orgnih.gov Similarly, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been used as a scaffold for developing new antitubercular agents. austinpublishinggroup.com The presence of a halogen on the quinoline ring is a common feature in many active compounds. Studies on 2,3-disubstituted quinolines have indicated that chloro- and fluoro-substituted analogues often possess better antimycobacterial activity. tandfonline.com The diarylquinoline Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), underscores the importance of the quinoline core in modern antitubercular drug design. mdpi.commdpi.com

The activity of these compounds is often linked to their ability to penetrate the hydrophobic mycobacterial cell wall and interact with essential cellular targets. mdpi.com The hydroxyl group can participate in hydrogen bonding and metal chelation, which is a known mechanism of action for some 8-hydroxyquinolines that exhibit antibacterial properties by complexing with copper. asm.org

Table 1: Antitubercular Activity of Selected Quinoline Analogs

| Compound Name | Target/Strain | Activity Metric | Value | Citation |

|---|---|---|---|---|

| 5-chloro-8-hydroxyquinoline (Cloxyquin) | M. tuberculosis clinical isolates | MIC range | 0.062–0.25 µg/mL | asm.org |

| Bedaquiline | M. tuberculosis ATP synthase | - | Clinically used for MDR-TB | mdpi.com |

| Quinoline-oxadiazole hybrid (Compound 28) | Mtb WT H37Rv | MIC | 2.5 μg/mL | frontiersin.org |

| Bisquinoline derivative (5a) | M. tuberculosis H37Rv | MIC | 1.1 µM | tandfonline.com |

| 7-chloro-4-quinolinylhydrazone (3f) | M. tuberculosis H37Rv | MIC | 2.5 µg/mL | plos.org |

Antileishmanial Activity

Specific antileishmanial studies focusing solely on this compound are not prominent in the reviewed scientific literature. However, the quinoline scaffold is a foundational element in the development of antileishmanial agents. mdpi.com The substitution pattern, including the presence and position of chloro and hydroxyl groups, is critical for activity.

Numerous studies have demonstrated that chloro-substituted quinolines possess significant antileishmanial properties. For example, derivatives of 7-chloroquinoline have been investigated extensively. scielo.brnih.govscielo.br A study on quinoline-triazole hybrids revealed that the presence of a chloro-substituent enhanced antileishmanial activity. rsc.org Research on quinoline derivatives against Leishmania chagasi showed that replacing a chlorine atom with a hydroxyl group on the quinoline ring could significantly increase the antiparasitic effect, highlighting the nuanced role of these functional groups. griffith.edu.au

The mechanism of action for antileishmanial quinolines can involve various cellular pathways, including the induction of oxidative stress, collapse of mitochondrial membrane potential, and apoptosis of the parasite. acs.org

Table 2: Antileishmanial Activity of Selected Quinoline Analogs

| Compound Name | Target/Strain | Activity Metric | Value | Citation |

|---|---|---|---|---|

| Quinoline-metronidazole hybrid (15i) | L. donovani amastigotes | IC₅₀ | 3.75 µM | acs.org |

| Quinoline-metronidazole hybrid (15b) | L. donovani amastigotes | IC₅₀ | 9.81 µM | acs.org |

| Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) | L. amazonensis amastigotes | - | Significant in vitro activity | scielo.brnih.gov |

| Quinoline-triazole hybrids | L. donovani promastigotes | IC₅₀ range | 2.76–45.75 µM | mdpi.com |

| 2-n-propylquinoline (2-n-PQ) | L. donovani | - | Active in mouse models | sciforum.net |

Antioxidant Properties

Direct experimental data on the antioxidant properties of this compound is limited. However, the presence of a hydroxyl group on an aromatic ring system, such as in hydroxyquinoline derivatives, is a well-known structural motif for antioxidant activity. scispace.commdpi.com These compounds can act as free radical scavengers, donating a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS).

Table 3: Antioxidant Activity of Selected Hydroxy-Aromatic Analogs

| Compound/Class | Assay | Finding | Citation |

|---|---|---|---|

| 8-hydroxyquinoline derivatives | DPPH free radical scavenging | Low antioxidant activity (IC₅₀: 0.8–2.49 mg/mL) | mdpi.com |

| Hydroxylated 3-hydroxycoumarins | DPPH, superoxide, hydroxyl radical scavenging | C-6 and C-7 hydroxylated compounds most active | nih.gov |

| Quinolinonyl-glycine derivative (10) | H₂O₂ scavenging | Excellent activity (IC₅₀: 20.92 µg/mL) | ekb.eg |

| 7-Chloro-4-hydroxy-3-(indol-1-yl)quinolin-2(1H)-one analogs | General antioxidant activity | Quinoline derivatives can scavenge free radicals |

Corrosion Inhibition Studies

There is a lack of specific studies investigating this compound as a corrosion inhibitor. Nevertheless, the general class of quinoline derivatives is widely recognized for its effectiveness in protecting metals, particularly mild steel, from corrosion in acidic environments. researchgate.net

The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of π-electrons in the aromatic quinoline ring and lone pair electrons on heteroatoms like nitrogen and oxygen (from the hydroxyl group). najah.edunih.gov These features allow the molecule to act as a mixed-type inhibitor, suppressing both anodic and cathodic corrosion reactions. najah.edu

Studies on related 8-hydroxyquinoline derivatives have demonstrated excellent corrosion inhibition efficiency, reaching over 90% in hydrochloric acid solutions. najah.edursc.orgjmaterenvironsci.com The adsorption of these molecules typically follows the Langmuir adsorption isotherm. najah.edursc.org The presence of a chlorine atom, as an electron-donating group via mesomeric effect, can further enhance the adsorption capacity and, consequently, the inhibition performance. najah.edu

Table 4: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in 1 M HCl

| Compound Name | Max. Efficiency (%) | Concentration | Method | Citation |

|---|---|---|---|---|

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | 96% | 10⁻³ M | Electrochemical | najah.edu |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 94% | 10⁻³ M | Electrochemical | rsc.org |

| 2-chloro quinoline 3-carbaldehyde (CQC) | - | Efficient inhibitor | Weight loss, Electrochemical | researchgate.net |

| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC) | >90% | - | Electrochemical | sci-hub.se |

Development of Hybrid Quinoline Scaffolds and Conjugates

The strategy of creating hybrid molecules by combining the quinoline scaffold with other pharmacophores is a prominent approach in modern drug discovery. mdpi.comfrontiersin.org This molecular hybridization aims to develop conjugates with synergistic or dual-action therapeutic profiles, particularly in the fields of antitubercular and antileishmanial research.

While hybrids derived specifically from this compound are not detailed in the reviewed literature, numerous examples based on the core quinoline structure highlight the potential of this strategy.

Antitubercular Hybrids : Researchers have synthesized and evaluated quinoline-oxadiazole, quinoline-triazole, and quinoline-urea-benzothiazole hybrids. mdpi.commdpi.comfrontiersin.org These conjugates often exhibit potent activity against Mtb, with some showing efficacy against multidrug-resistant strains and favorable pharmacokinetic properties. mdpi.comfrontiersin.org